molecular formula C14H18N2O2S B2970011 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione CAS No. 1025750-45-1

3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione

Cat. No.: B2970011
CAS No.: 1025750-45-1
M. Wt: 278.37
InChI Key: VEHPMYWCLLMGFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isobutylamine with m-tolylisothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine-2,4-dione derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors to enhance yield and purity. The use of green chemistry approaches, such as employing deep eutectic solvents as both solvents and catalysts, has also been explored to improve the environmental sustainability of the synthesis process .

Mechanism of Action

The mechanism of action of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione exhibits unique properties due to the presence of the m-tolyl group. This substitution pattern can influence the compound’s pharmacokinetic and pharmacodynamic profiles, potentially enhancing its biological activity and selectivity . The m-tolyl group may also affect the compound’s solubility and stability, making it a more suitable candidate for certain applications .

Properties

IUPAC Name

5-(3-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHPMYWCLLMGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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